5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine
Description
5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine is a pyrimidine derivative featuring a 2,6-dichlorophenyl substituent at position 5 and methyl groups at positions 2 and 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and immunomodulators . The dichlorophenyl group enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the methyl groups contribute to steric stability .
Properties
Molecular Formula |
C12H10Cl2N2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C12H10Cl2N2/c1-7-9(6-15-8(2)16-7)12-10(13)4-3-5-11(12)14/h3-6H,1-2H3 |
InChI Key |
DBXXUYKMHBYBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine typically involves the reaction of 2,6-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between 5-(2,6-dichlorophenyl)-2,4-dimethylpyrimidine and related compounds:
Key Observations :
- Substituent Position : The 2,6-dichlorophenyl group in the target compound contrasts with 2,4-dichlorophenyl in CHIR99021 and 4,6-dichloro in 4,6-dichloro-5-methoxypyrimidine. These positional differences alter electronic distribution and steric bulk, impacting binding to biological targets .
- Ring Systems: BD41447 incorporates a fused pyridazinone ring and a sulfanyl group, enhancing its conformational rigidity and immunomodulatory activity compared to the simpler pyrimidine core of the target compound .
Physicochemical Properties
- Melting Points :
- Solubility : The 2,6-dichlorophenyl group enhances lipophilicity, likely reducing aqueous solubility compared to methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
